molecular formula C11H15NO3 B14531813 N-Acetyl-N-(7-oxocyclohept-1-en-1-yl)acetamide CAS No. 62372-81-0

N-Acetyl-N-(7-oxocyclohept-1-en-1-yl)acetamide

Cat. No.: B14531813
CAS No.: 62372-81-0
M. Wt: 209.24 g/mol
InChI Key: FBBYPLOGSAPRMH-UHFFFAOYSA-N
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Description

N-Acetyl-N-(7-oxocyclohept-1-en-1-yl)acetamide is an organic compound characterized by the presence of an acetyl group and a seven-membered ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(7-oxocyclohept-1-en-1-yl)acetamide typically involves the reaction of cycloheptanone with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include a controlled temperature and the use of a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(7-oxocyclohept-1-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Acetyl-N-(7-oxocyclohept-1-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(7-oxocyclohept-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-N-(6-oxo-1-cyclohexen-1-yl)acetamide
  • N-Acetyl-N-(7-methoxynaphthalen-1-yl)acetamide

Uniqueness

N-Acetyl-N-(7-oxocyclohept-1-en-1-yl)acetamide is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62372-81-0

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-acetyl-N-(7-oxocyclohepten-1-yl)acetamide

InChI

InChI=1S/C11H15NO3/c1-8(13)12(9(2)14)10-6-4-3-5-7-11(10)15/h6H,3-5,7H2,1-2H3

InChI Key

FBBYPLOGSAPRMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CCCCCC1=O)C(=O)C

Origin of Product

United States

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